Efficient In Situ TAP Synthesis Process
In the synthesis of 2,4,5,6-tetraaminopyrimidine (TAP), a key intermediate for the antifolate methotrexate, the patented process using 2,4,6-triaminopyrimidine as a starting material avoids the isolation of a carcinogenic 5-nitroso intermediate. This is achieved by maintaining the reaction temperature at 0-20°C, resulting in a stirrable slurry rather than a gelatinous, hard-to-filter precipitate. This in situ method eliminates a laborious 5-6 day filtration step required in prior art methods (e.g., the Traube method) [1][2]. The use of the dihydrochloride salt in downstream methotrexate synthesis further improves overall yields from about 25% to approximately 40-50% compared to earlier processes [3].
| Evidence Dimension | Process Efficiency and Safety: Intermediate Isolation and Overall Yield |
|---|---|
| Target Compound Data | Overall methotrexate yield of 40-50% when using improved TAP process [3]. In situ reduction avoids 5-6 day filtration [1]. |
| Comparator Or Baseline | Prior art methods (e.g., Traube) requiring isolation of 5-nitroso-2,4,6-triaminopyrimidine. Baseline methotrexate yield of ~25% [3]. |
| Quantified Difference | 15-25% absolute increase in methotrexate yield. Elimination of a 5-6 day filtration step. |
| Conditions | Synthesis of methotrexate; in situ nitrosation and reduction of 2,4,6-triaminopyrimidine at 0-20°C followed by reduction with sodium dithionite. |
Why This Matters
For industrial procurement, this translates to higher throughput, lower labor costs, and reduced exposure to a carcinogenic intermediate, directly impacting the cost-of-goods and safety profile for methotrexate production.
- [1] Ellard, J. A. (1979). U.S. Patent No. 4,167,633. Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Piper, J. R., & Montgomery, J. A. (1974). Synthesis of potential anticancer agents. XII. 2,4-Diamino-6-(hydroxymethyl)pteridine and related compounds. *Journal of Heterocyclic Chemistry*, 11(2), 279-280. View Source
- [3] Ellard, J. A. (1980). U.S. Patent No. 4,224,446. Process for the production of methotrexate. Washington, DC: U.S. Patent and Trademark Office. View Source
